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Compound of Interest

Compound Name:
3-(chloromethyl)-N-

methylbenzamide

CAS No.: 123944-75-2

Cat. No.: B3024667

Get Quote

Introduction: The "Meta-Linker" Strategy
In the landscape of peptidomimetics, 3-(chloromethyl)-N-methylbenzamide represents a

specialized "hybrid" building block. Unlike simple benzyl halides used merely for protection, this

molecule serves a dual function:[1]

Synthetic Handle: The chloromethyl group acts as a moderate electrophile for site-specific

covalent attachment (

reactivity).

Pharmacophore Introduction: The N-methylbenzamide moiety mimics the nicotinamide core

found in PARP inhibitors and the adenosine pocket binders of various kinases.

This Application Note details the use of this molecule not just as a reagent, but as a strategic

scaffold for Fragment-Based Drug Discovery (FBDD) and Cysteine "Stapling" in peptide

synthesis.
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Key Chemical Properties
Property Specification

Relevance to Peptide
Synthesis

Molecular Weight ~197.66 g/mol
Low MW allows for high ligand

efficiency (LE).

Electrophile Benzyl Chloride

Moderate reactivity; selective

for thiols over amines at

neutral pH.

Solubility DMSO, DMF, DMA
Fully compatible with standard

SPPS solvents.

H-Bonding Amide Donor/Acceptor
Provides critical water-bridging

interactions in active sites.

Mechanism of Action & Reactivity Profile
The utility of 3-(chloromethyl)-N-methylbenzamide relies on nucleophilic substitution. While

benzyl chlorides are less reactive than their bromide or iodide counterparts, this "sluggishness"

is an asset in complex peptide synthesis, allowing for tunable selectivity.

The Reaction Pathway
The reaction proceeds via an

mechanism where a nucleophile (Nu) attacks the benzylic carbon, displacing the chloride ion.

Primary Target: Cysteine Thiolates (

)

Fast, chemoselective at pH 7.5–8.0.

Secondary Target: N-terminal Amines / Lysine

-amines

Requires elevated temperature or catalytic iodide (Finkelstein conditions).
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Visualization: Reaction Trajectory
The following diagram illustrates the kinetic selectivity of the reagent.
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Caption: Kinetic selectivity profile. Cysteine alkylation is kinetically favored under mild

conditions, while amine alkylation requires forcing conditions or iodide catalysis.

Experimental Protocols
Protocol A: Site-Selective Cysteine Modification
(Solution Phase)
Application: Introduction of the benzamide pharmacophore into a peptide sequence (e.g.,

converting a Cysteine into a Phenylalanine-mimic with an H-bond handle).

Reagents:

Peptide containing single Cysteine residue.

3-(chloromethyl)-N-methylbenzamide (1.5 – 2.0 equivalents).

Buffer: 50 mM Ammonium Bicarbonate (pH 7.8) or Phosphate Buffer (pH 7.5).

Co-solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Methodology:
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Peptide Dissolution: Dissolve the purified peptide in the Buffer/ACN mixture (1:1 v/v) to a

concentration of 1–5 mM. Ensure pH is between 7.5 and 8.0.

Expert Note: If the peptide contains disulfide bonds, add TCEP (1.1 eq) to reduce them

prior to alkylation.

Reagent Addition: Dissolve 3-(chloromethyl)-N-methylbenzamide in pure ACN or DMF

(100 mM stock). Add 1.5 equivalents to the peptide solution.[2][3]

Incubation: Stir gently at Room Temperature (20–25°C) for 2–4 hours.

Monitoring: Monitor by LC-MS. Look for a mass shift of +147.1 Da (Reagent MW minus

HCl).

Quenching: Once conversion >95%, quench with 1% TFA (lowers pH to <4, stopping the

nucleophilic attack).

Purification: Directly inject onto Prep-HPLC (C18 column) for purification.

Self-Validating Checkpoint:

If reaction is slow (>6 hours), check pH. If pH < 7.0, the thiol is protonated and unreactive.

Adjust with dilute

.

Protocol B: Solid-Phase N-Alkylation (Resin-Bound)
Application: Creating "Peptoids" or N-substituted glycine derivatives to increase proteolytic

stability. This reaction is more difficult due to the lower nucleophilicity of amines compared to

thiols.

Reagents:

Resin-bound peptide with free N-terminus (Fmoc removed).[4]

Solvent: Anhydrous DMF.[2][4]
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Base: DIPEA (Diisopropylethylamine).[2]

Catalyst: Tetrabutylammonium Iodide (TBAI) or Sodium Iodide (NaI).

Step-by-Step Methodology:

Swelling: Swell the resin (e.g., Rink Amide) in DMF for 30 minutes.

Cocktail Preparation: In a vial, mix:

3-(chloromethyl)-N-methylbenzamide (5.0 eq).

DIPEA (10.0 eq).

TBAI (1.0 eq) – Crucial for Finkelstein exchange (Cl

I).

Dissolve in minimal DMF.[5]

Coupling: Add the cocktail to the resin.

Heating: Shake at 50°C for 6–12 hours. (Microwave assistance: 50°C for 30 mins).

Washing: Drain and wash with DMF (3x), DCM (3x), and DMF (3x).

Chloranil Test: Perform a Chloranil test (for secondary amines). A positive result (blue/green

resin beads) indicates successful mono-alkylation. A Kaiser test may be inconclusive for

secondary amines.

Troubleshooting:

Issue: Over-alkylation (quaternization).

Solution: Use a bulky protecting group on the amine (e.g., Ns-protection) followed by

alkylation and deprotection, OR strictly control temperature (do not exceed 50°C).

Application in Fragment-Based Drug Design (FBDD)
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This molecule is particularly valuable when designing Covalent Inhibitors targeting Cysteine

residues in the ATP-binding pocket of kinases or the catalytic triad of proteases.

Workflow: The "Warhead" Installation
The 3-(chloromethyl)benzamide motif acts as a "Warhead-Linker."

Scaffold Selection: Identify a peptide sequence that binds the target protein (e.g., a p53-

MDM2 inhibitor peptide).

Cysteine Scan: Systematically replace residues with Cysteine.

Conjugation: React the library with 3-(chloromethyl)-N-methylbenzamide using Protocol A.

Screening: Assay the modified peptides. The benzamide group may pick up new H-bond

interactions in the "S1" or "S2" pockets of the target, significantly boosting affinity (Potency)

while the thioether linkage provides stability.

Parent Peptide
(Low Affinity)

Cysteine Scan Library
(Solid Phase Synthesis)

Chemical Ligation
(+ 3-chloromethyl-N-methylbenzamide)

Protocol A

Purification & Screening
(ELISA / FP)

Hit Identification:
New H-Bond + Hydrophobic Interaction
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Caption: Workflow for evolving peptide hits using the benzamide fragment.

Safety & Handling
Lachrymator: Benzyl chlorides are potent lachrymators (tear gas agents). Always handle in a

functioning fume hood.

Alkylating Agent: Treat as a potential mutagen. Double-glove (Nitrile) and wear safety

goggles.

Quenching Spills: React spills with an excess of 1M NaOH or a dilute amine solution (like

ammonia) to deactivate the chloride before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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